Ácido adenílico 3'

Descripción general

Descripción

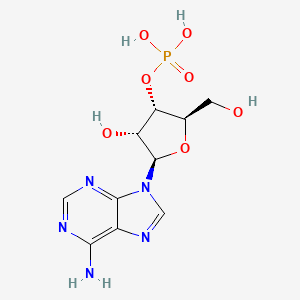

El ácido adenílico 3’, también conocido como adenosina 3’-monofosfato, es un nucleótido que juega un papel crucial en varios procesos biológicos. Consiste en un grupo fosfato, el azúcar ribosa y la base nitrogenada adenina. Este compuesto es un éster de ácido fosfórico y el nucleósido adenosina .

Aplicaciones Científicas De Investigación

3’-Adenylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleotide analogs.

Biology: It plays a role in cellular signaling pathways and is involved in the regulation of various metabolic processes.

Medicine: 3’-Adenylic acid is studied for its potential therapeutic applications, including its role in immune modulation and as a potential treatment for certain metabolic disorders.

Industry: It is used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals

Mecanismo De Acción

El ácido adenílico 3’ ejerce sus efectos principalmente a través de su función como nucleótido. Puede convertirse en otros nucleótidos, como el trifosfato de adenosina (ATP) y el difosfato de adenosina (ADP), que son esenciales para la transferencia y el almacenamiento de energía en las células. Además, puede actuar como una molécula de señalización, influyendo en varios procesos celulares al activar enzimas y receptores específicos .

Compuestos similares:

Adenosina 5’-monofosfato: Similar en estructura pero con el grupo fosfato unido a la posición 5’.

Monofosfato de inosina: Contiene hipoxantina en lugar de adenina.

Monofosfato de guanosina: Contiene guanina en lugar de adenina.

Singularidad: El ácido adenílico 3’ es único debido a la posición específica del grupo fosfato en la posición 3’, lo que influye en sus propiedades bioquímicas e interacciones. Esta estructura distintiva le permite participar en reacciones enzimáticas específicas y vías de señalización que no son accesibles a sus análogos .

Análisis Bioquímico

Biochemical Properties

3’-Adenylic acid is integral to many biochemical reactions. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), which are essential for energy transfer within cells . The compound interacts with enzymes such as adenylate kinase, which catalyzes the conversion of two molecules of ADP into ATP and AMP. Additionally, 3’-Adenylic acid is involved in the activation of enzymes like myophosphorylase-b, which plays a role in glycogen metabolism .

Cellular Effects

3’-Adenylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a signaling molecule that can activate protein kinases, leading to the phosphorylation of target proteins and subsequent changes in cellular activities . The compound also affects gene expression by serving as a precursor for cyclic adenosine monophosphate (cAMP), a secondary messenger that regulates transcription factors and other proteins involved in gene regulation .

Molecular Mechanism

At the molecular level, 3’-Adenylic acid exerts its effects through binding interactions with various biomolecules. It can bind to and activate adenylate cyclase, an enzyme that converts ATP to cAMP . This activation leads to a cascade of intracellular events, including the activation of protein kinase A (PKA), which phosphorylates multiple target proteins, thereby modulating their activity . Additionally, 3’-Adenylic acid can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, which plays a role in purine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Adenylic acid can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can be hydrolyzed by phosphodiesterases, leading to the formation of adenosine and inorganic phosphate . Long-term studies have shown that 3’-Adenylic acid can influence cellular functions such as energy metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 3’-Adenylic acid vary with different dosages in animal models. At low doses, it can enhance cellular energy levels and improve metabolic functions . At high doses, it may lead to toxic effects, including disruptions in cellular signaling pathways and metabolic imbalances . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

3’-Adenylic acid is involved in several metabolic pathways, including the purine nucleotide cycle and glycolysis . It can be converted into inosine monophosphate by myoadenylate deaminase, which is then further metabolized to uric acid for excretion . The compound also plays a role in the regulation of glycolytic enzymes, influencing metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells, 3’-Adenylic acid is transported and distributed by specific transporters and binding proteins. It is taken up by cells through nucleoside transporters and can be localized to various cellular compartments, including the cytoplasm and mitochondria . The distribution of 3’-Adenylic acid within tissues is influenced by its interactions with binding proteins that facilitate its transport and accumulation .

Subcellular Localization

3’-Adenylic acid is localized to specific subcellular compartments, where it exerts its biological functions. It is found in the cytoplasm, where it participates in energy metabolism and signaling pathways . Additionally, it can be targeted to the mitochondria, where it plays a role in oxidative phosphorylation and ATP synthesis . The localization of 3’-Adenylic acid is regulated by targeting signals and post-translational modifications that direct it to specific organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido adenílico 3’ se puede sintetizar mediante la fosforilación de la adenosina. La reacción generalmente implica el uso de agentes fosforilantes como el oxicloruro de fósforo (POCl3) en presencia de una base como la piridina. Las condiciones de reacción a menudo requieren disolventes anhidros y temperaturas controladas para garantizar la formación selectiva del éster fosfato 3’ .

Métodos de producción industrial: En entornos industriales, el ácido adenílico 3’ a menudo se produce mediante métodos enzimáticos. Las enzimas como la adenosina quinasa pueden catalizar la fosforilación de la adenosina para formar ácido adenílico 3’. Este método se prefiere debido a su especificidad y eficiencia .

Tipos de reacciones:

Oxidación: El ácido adenílico 3’ puede sufrir reacciones de oxidación, particularmente en la porción de adenina. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas utilizando agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio.

Sustitución: Varios nucleófilos en condiciones ácidas o básicas.

Principales productos:

Oxidación: Derivados oxidados de adenina.

Reducción: Formas reducidas de la porción de ribosa o adenina.

Sustitución: Análogos de nucleótidos con grupos fosfato modificados.

4. Aplicaciones en investigación científica

El ácido adenílico 3’ tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como precursor en la síntesis de otros nucleótidos y análogos de nucleótidos.

Biología: Juega un papel en las vías de señalización celular y está involucrado en la regulación de varios procesos metabólicos.

Medicina: El ácido adenílico 3’ se estudia por sus posibles aplicaciones terapéuticas, incluida su función en la modulación inmunitaria y como un posible tratamiento para ciertos trastornos metabólicos.

Industria: Se utiliza en la producción de productos basados en nucleótidos, como suplementos dietéticos y productos farmacéuticos

Comparación Con Compuestos Similares

Adenosine 5’-monophosphate: Similar in structure but with the phosphate group attached at the 5’ position.

Inosine monophosphate: Contains hypoxanthine instead of adenine.

Guanosine monophosphate: Contains guanine instead of adenine.

Uniqueness: 3’-Adenylic acid is unique due to the specific positioning of the phosphate group at the 3’ position, which influences its biochemical properties and interactions. This distinct structure allows it to participate in specific enzymatic reactions and signaling pathways that are not accessible to its analogs .

Propiedades

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQVTSROQXJCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-21-9 | |

| Record name | 3'-Adenylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What are the main biological effects of 3'-adenylic acid on cell division and the mitotic cycle?

A1: Research suggests that 3'-adenylic acid exhibits an inhibitory effect on cell division. [] This inhibition is linked to a significant increase in the duration of the mitotic cycle, as observed in Vicia faba. [] It's proposed that the compound's strong influence on the nucleus and chromosomes, particularly the induction of picnosis, stems from its potential to cause DNA depolymerization. [] This disruption of DNA integrity could further impede the synthesis of macromolecules. []

Q2: What are the key differences in 3'-adenylic acid content observed in various marine organisms, and what enzymatic basis explains these variations?

A2: Significant variations in 3'-adenylic acid levels are observed across different marine species. For instance, salted clam and cuttlefish pickles exhibit high 3'-adenylic acid concentrations compared to other seafood pickles. [] This difference is attributed to the absence of adenylic deaminase in clams and certain invertebrates, leading to the accumulation of adenylic acid and classifying them as AMP-type organisms. [] In contrast, salted yellow tail pickles contain lower levels of 3'-adenylic acid but significant amounts of 5'-inosinic acid, characterizing them as IMP-type. [] This difference highlights the diverse metabolic pathways and enzyme activities present in various marine organisms.

Q3: How does the presence of 3'-adenylic acid contribute to the distinct flavor profiles of certain foods?

A3: 3'-Adenylic acid, along with other nucleotides and amino acids, plays a crucial role in shaping the unique flavor profiles of various foods. For example, the characteristic flavor of salted oyster pickles is attributed to a high concentration of 3'-adenylic acid and the presence of sweet amino acids like lysine, threonine, isoleucine, and leucine. [] Additionally, the combined effect of 3'-adenylic acid with glutamic acid and aspartic acid contributes to the specific taste of salted yellow tail pickles, demonstrating a potential synergistic interaction between these flavor components. []

Q4: Can you elaborate on the metabolic pathways affected by sodium fluoride (NaF) stress in silkworms, particularly those involving 3'-adenylic acid?

A4: Metabolomic analysis of silkworm midgut tissue exposed to NaF stress revealed significant alterations in purine metabolism, particularly in fluoride-tolerant strains. [] A notable observation was the upregulation of 3'-adenylic acid and hypoxanthine, alongside the downregulation of guanine, allantoic acid, xanthine, N-acetyl-L-glutamic acid, and pyruvate. [] These findings suggest a potential link between these metabolic pathways, including those involving 3'-adenylic acid, and the mechanisms underlying NaF tolerance in silkworms.

Q5: What is the role of microbial ribonucleases in the context of 3'-adenylic acid?

A5: Microbial ribonucleases, specifically those exhibiting 3'-adenylic acid specificity, like RNase T2 from Aspergillus oryzae, play a crucial role in RNA degradation by cleaving phosphodiester bonds adjacent to 3'-adenylic acid residues. [, ] This degradation process is essential for generating mature, functional RNA molecules from their precursors. [] The discovery and characterization of these enzymes highlight the importance of microbial sources in understanding RNA metabolism and the diverse roles of ribonucleases in biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.